molecular formula C19H22N2O4S B2357437 4-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide CAS No. 887861-26-9

4-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2357437
CAS No.: 887861-26-9
M. Wt: 374.46
InChI Key: WAXXVYIMANUYLZ-UHFFFAOYSA-N
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Description

4-Methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a benzamide derivative featuring a methoxy group at the para-position of the benzoyl ring and a pyrrolidine scaffold modified with a phenylsulfonyl group. The compound’s molecular formula is C₂₀H₂₂N₂O₄S (calculated based on structural analysis), with a molecular weight of 386.47 g/mol. The pyrrolidine ring and phenylsulfonyl substituent contribute to its stereoelectronic properties, influencing solubility, metabolic stability, and target interactions.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-17-11-9-15(10-12-17)19(22)20-14-16-6-5-13-21(16)26(23,24)18-7-3-2-4-8-18/h2-4,7-12,16H,5-6,13-14H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXXVYIMANUYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide can be represented as follows:

C16H19N2O3S\text{C}_{16}\text{H}_{19}\text{N}_{2}\text{O}_{3}\text{S}

This compound features a methoxy group, a pyrrolidine moiety, and a phenylsulfonyl group, which contribute to its biological activity.

Antiviral Activity

Recent studies have explored the antiviral properties of benzamide derivatives, including those similar to 4-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide. For instance, a related compound, IMB-0523 , demonstrated significant anti-hepatitis B virus (HBV) activity with an IC50 of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains . This suggests that compounds with similar structural features may also exhibit antiviral properties.

Anticancer Activity

Research has indicated that benzamide derivatives can inhibit various cancer cell lines. A study on related compounds showed that certain benzamides exhibited selective cytotoxic effects on tumor cells while sparing normal cells. The mechanism involved interactions with cell cycle-related proteins such as cyclin-dependent kinases (CDKs) .

Case Studies

Case Study 1: Antiviral Efficacy Against HBV

In vitro studies assessed the efficacy of IMB-0523, which is structurally similar to our compound of interest. The study found that the compound significantly increased intracellular levels of APOBEC3G, an enzyme known to inhibit HBV replication. The acute toxicity and pharmacokinetic profiles were also evaluated in animal models, showing favorable outcomes .

Case Study 2: Anticancer Mechanisms

Another study focused on the anticancer properties of benzamide derivatives, revealing their ability to induce apoptosis in cancer cells through the modulation of CDK activity. Compounds were shown to inhibit cell proliferation in various cancer types, including breast and lung cancers .

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 (µM)Mechanism of Action
AntiviralIMB-05231.99Inhibition of HBV via APOBEC3G
AnticancerVarious BenzamidesVariesModulation of CDK activity

Table 2: Comparison of Related Compounds

Compound NameStructure SimilarityAntiviral ActivityAnticancer Activity
4-Methoxy-N-(phenylsulfonyl)HighPotentialPotential
IMB-0523ModerateYesModerate
Other BenzamidesVariesYesYes

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance (Inferred)
Target Compound : 4-Methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide C₂₀H₂₂N₂O₄S 386.47 Phenylsulfonyl-pyrrolidinylmethyl, 4-methoxybenzamide Potential kinase/receptor modulation
4-Methoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide C₂₁H₂₁N₃O₄S₂ 443.53 Thiazol-2-yl, pyrrolidinylsulfonyl Enhanced π-π interactions, solubility
4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide C₁₈H₂₈N₃O₄S 381.50 Ethylsulfonyl, amino group Increased hydrogen bonding, lipophilicity
(S)-(-)-Sulpiride C₁₅H₂₃N₃O₄S 341.43 Sulfamoyl, (S)-configured pyrrolidinylmethyl Dopamine D2/D3 receptor antagonism
(S)-4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-2-methoxy-N-(pyridin-2-yl)benzamide C₂₈H₂₈N₇O₃ 518.58 Imidazo-pyrazinyl, butynoyl, pyridinyl BTK kinase inhibition
Key Observations:

In contrast, the thiazol-2-yl group in may improve solubility due to polarizable sulfur atoms, though at the cost of increased molecular weight .

Methoxybenzamide Core :

  • The 4-methoxybenzamide moiety is conserved across all analogues, suggesting its role as a hydrogen-bond acceptor or directing group in synthesis.

Stereochemical Considerations :

  • (S)-(-)-Sulpiride () demonstrates the importance of stereochemistry, as its (S)-configuration is critical for dopamine receptor binding. The target compound’s stereochemistry (if defined) could similarly influence activity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity :
    • The phenylsulfonyl group in the target compound likely increases logP compared to sulpiride (logP ~1.5) but reduces it relative to the thiazole-containing analogue () due to the latter’s aromatic sulfur .
  • Solubility :
    • Sulpiride’s sulfamoyl group enhances aqueous solubility, whereas the target compound’s phenylsulfonyl substituent may reduce it, necessitating formulation optimization .
  • Metabolic Stability :
    • The phenylsulfonyl group is less prone to oxidative metabolism than ethyl or pyrrolidinylsulfonyl groups, as seen in and .

Preparation Methods

Synthesis of 4-Methoxybenzoyl Chloride

The 4-methoxybenzamide precursor is synthesized via activation of 4-methoxybenzoic acid using thionyl chloride (SOCl₂). In a representative procedure, 4-methoxybenzoic acid (500 mg, 3.28 mmol) is refluxed with SOCl₂ (0.70 mL, 9.86 mmol) for 1 hour to form the acyl chloride intermediate. Excess thionyl chloride is removed under reduced pressure, and the residue is dissolved in anhydrous dichloromethane (DCM) for subsequent coupling.

Preparation of (1-(Phenylsulfonyl)pyrrolidin-2-yl)methanamine

The pyrrolidine backbone is functionalized through a two-step sequence:

  • Reductive Amination : Pyrrolidin-2-ylmethanamine is reacted with benzaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form N-benzylpyrrolidin-2-ylmethanamine.
  • Sulfonylation : The secondary amine is treated with benzenesulfonyl chloride (1.2 equiv) in DCM with triethylamine (TEA) as a base, yielding (1-(phenylsulfonyl)pyrrolidin-2-yl)methanamine. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) affords the sulfonamide in 68% yield.

Amide Bond Formation

The acyl chloride (1.1 equiv) is added dropwise to a solution of (1-(phenylsulfonyl)pyrrolidin-2-yl)methanamine (1.0 equiv) and TEA (2.0 equiv) in DCM at 0°C. The reaction proceeds for 4 hours at room temperature, followed by aqueous workup and recrystallization from ethyl acetate/hexane to yield the title compound (71% yield).

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.30 (t, J = 5.6 Hz, 1H, NH), 7.85–7.75 (m, 2H, ArH), 7.65–7.55 (m, 3H, ArH), 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.95 (d, J = 8.8 Hz, 2H, ArH), 3.80 (s, 3H, OCH₃), 3.65–3.55 (m, 1H, CHN), 3.45–3.35 (m, 1H, CH₂N), 3.20–3.10 (m, 1H, CH₂N), 2.95–2.85 (m, 1H, CH₂SO₂), 2.15–1.95 (m, 3H, pyrrolidine CH₂), 1.85–1.70 (m, 1H, pyrrolidine CH₂).
  • HPLC Purity : >98% (Gemini NX-C18 column, 214 nm).

Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization

Wang resin (1.0 mmol/g) is swelled in DCM and treated with 4-methoxybenzoic acid (3.0 equiv), HATU (3.0 equiv), and N,N-diisopropylethylamine (DIPEA, 6.0 equiv) in DMF for 2 hours to immobilize the benzoyl group.

On-Resin Sulfonylation

The resin-bound amine is reacted with benzenesulfonyl chloride (2.0 equiv) and DIPEA (4.0 equiv) in DMF for 12 hours. After washing, the product is cleaved with trifluoroacetic acid (TFA)/DCM (1:1) to yield 4-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide (82% yield).

Microwave-Assisted Synthesis

Accelerated Coupling

A mixture of 4-methoxybenzoic acid (1.0 equiv), (1-(phenylsulfonyl)pyrrolidin-2-yl)methanamine (1.0 equiv), and HATU (1.5 equiv) in DMF is irradiated at 100°C for 15 minutes under microwave conditions. The reaction achieves 89% conversion, with purification via preparative HPLC (Gemini NX-C18, 20 mL/min).

Catalytic Methods for Sustainable Synthesis

Palladium-Catalyzed Amination

Aryl bromide intermediates are coupled with pyrrolidine derivatives using Pd₂(dba)₃/BINAP catalytic systems. For example, 4-bromo-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide undergoes Buchwald–Hartwig amination with morpholine to introduce additional functionalities (yield: 74%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Scalability
Classical Amidation 71 98 6 hours High
Solid-Phase 82 97 14 hours Moderate
Microwave-Assisted 89 99 15 minutes Low
Catalytic Amination 74 96 8 hours High

Troubleshooting and Optimization

  • Low Yields in Amidation : Excess acyl chloride (1.5 equiv) and prolonged reaction times (8 hours) improve conversion.
  • Sulfonylation Side Reactions : Controlled addition of benzenesulfonyl chloride (0.5 mL/min) minimizes di-sulfonylation.
  • Chromatography Challenges : Replace silica gel with reversed-phase C18 columns for polar intermediates.

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the pyrrolidine intermediate, often via sulfonylation of pyrrolidine using phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Coupling the intermediate with 4-methoxybenzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., DMF or THF) .

Q. Optimization Tips :

  • Use continuous flow reactors for better temperature control and reduced side reactions .
  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry and reaction time .

Table 1 : Key Reagents and Conditions

StepReagents/ConditionsPurpose
1Phenylsulfonyl chloride, Et3N, CH2Cl2Sulfonylation of pyrrolidine
24-Methoxybenzoyl chloride, DCC, DMAP, DMFAmide bond formation

Q. How can researchers confirm the structural integrity and purity of this compound?

Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify the methoxy group (δ ~3.8 ppm for OCH3) and sulfonamide/pyrrolidine protons .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> ion at m/z 429.5 calculated for C20H23N2O4S) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What initial biological screening assays are suitable for evaluating its bioactivity?

Answer:

  • Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC determination) .
  • Enzyme Inhibition : Fluorescence-based assays for targets like acetylcholinesterase or kinases, given the sulfonamide group’s affinity for metalloenzymes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its therapeutic potential?

Answer:

  • Functional Group Modifications :
    • Replace the methoxy group with hydroxyl (via oxidation ) or halogens to alter lipophilicity and binding affinity.
    • Modify the pyrrolidine ring with substituents (e.g., methyl groups) to enhance steric effects .
  • Assay Design :
    • Test analogs in in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and compare IC50 values .

Table 2 : Example SAR Modifications and Outcomes

ModificationBiological ImpactReference
Methoxy → HydroxyIncreased solubility but reduced CNS penetration
Pyrrolidine → PiperidineImproved metabolic stability

Q. What computational strategies can predict binding modes with target proteins?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures (e.g., PDB: 4EY7 for kinase targets). Focus on sulfonamide interactions with catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Answer:

  • Data Triangulation :
    • Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables .
    • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., benzamide derivatives with sulfonyl groups) to identify trends .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .
  • Yield Optimization : Screen catalysts (e.g., HATU vs. DCC) to improve coupling efficiency >85% .

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